Cas no 879856-58-3 (N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
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- Inchi: 1S/C18H18N2O7S/c1-25-13-8-11(9-14(26-2)17(13)27-3)19-16(21)10-20-18(22)12-6-4-5-7-15(12)28(20,23)24/h4-9H,10H2,1-3H3,(H,19,21)
- InChI Key: CEDZRDSDYAAPTC-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(N1CC(NC1C=C(C(=C(C=1)OC)OC)OC)=O)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 679
- XLogP3: 1.4
- Topological Polar Surface Area: 120
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-1366-2μmol |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-5μmol |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-10μmol |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-20μmol |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-1mg |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-2mg |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-3mg |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-4mg |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-5mg |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-1366-10mg |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
879856-58-3 | 10mg |
$79.0 | 2023-09-07 |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Research Brief on N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS: 879856-58-3)
The compound N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS: 879856-58-3) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This benzothiazole derivative has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacological properties, and structure-activity relationships.
Structural analysis reveals that this compound combines a trimethoxyphenyl moiety with a benzothiazole-1,1,3-trioxide scaffold, creating a distinctive pharmacophore. The presence of multiple oxygen atoms in the sulfonamide-like structure suggests potential hydrogen bonding capabilities, which may contribute to its biological activity. Computational modeling studies indicate that the compound exhibits favorable drug-like properties, including appropriate lipophilicity (LogP ~2.8) and molecular weight (MW 390.39 g/mol).
Recent pharmacological investigations have demonstrated that 879856-58-3 shows potent inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. In vitro studies using human cell lines have revealed IC50 values in the low micromolar range for certain protein kinases, suggesting potential applications in autoimmune diseases and cancer therapy. The compound's selectivity profile appears promising, with preliminary data showing minimal off-target effects at therapeutic concentrations.
Mechanistic studies published in the last year have provided new insights into the compound's mode of action. Research indicates that 879856-58-3 can modulate key signaling pathways, including NF-κB and MAPK cascades, through direct interaction with regulatory proteins. X-ray crystallography data of the compound bound to its target proteins has been instrumental in understanding these interactions at atomic resolution.
Current challenges in the development of this compound include optimizing its pharmacokinetic properties and improving aqueous solubility. Recent medicinal chemistry efforts have focused on synthesizing analogs with modified substituents while maintaining the core pharmacophore. These structure-activity relationship studies have identified several promising derivatives with enhanced bioavailability profiles.
The therapeutic potential of 879856-58-3 is being explored in multiple disease models. Preclinical data from animal studies show promising results in inflammation and oncology models, with particular efficacy observed in xenograft models of certain solid tumors. Researchers are particularly interested in its potential as a combination therapy agent, given its apparent synergy with existing chemotherapeutic drugs.
Future research directions for this compound class include comprehensive toxicology studies, formulation development, and further target identification. The growing body of evidence suggests that 879856-58-3 represents a valuable chemical probe for studying cellular signaling pathways and a potential lead compound for drug development programs targeting kinase-mediated diseases.
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